Diethylhexylphthalate

描述

Diethylhexylphthalate is a colorless, oily organic carcinogen with a slight odor. Bis(2-Ethylhexyl) Phthalate is mainly used as a plasticizer for fabricating flexible materials for many household products. Inhalation, digestion, and dermal contact are the primary routes of potential exposure, which was linked to increased incidence of hepatocellular carcinomas in animals. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

科学研究应用

Industrial Applications

- Plasticizer in PVC :

- Medical Devices :

- Consumer Goods :

- Construction Materials :

Environmental Impact and Toxicological Studies

DEHP has been the subject of extensive research regarding its environmental impact and toxicological effects:

-

Reproductive Health :

Studies have shown that exposure to DEHP can adversely affect reproductive health in both males and females. For instance, research indicates that DEHP disrupts meiotic spindle assembly and chromosome alignment in mice, leading to compromised fertility outcomes . -

Liver Toxicity :

DEHP exposure has been linked to liver hypertrophy and tumor induction in rodent studies. It acts as a promoter of liver tumors when combined with other carcinogenic agents . -

Metabolic Disorders :

Research indicates that DEHP may contribute to metabolic disorders by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Case Study 1: Sperm Quality Assessment

A study examined the effects of DEHP on sperm quality in humans and dogs. The results indicated that exposure to DEHP increased DNA fragmentation and decreased sperm motility at environmentally relevant concentrations. This study highlights the reproductive risks associated with phthalate exposure in both species .

| Treatment Concentration | DNA Fragmentation (Human) | Motility (Human) |

|---|---|---|

| Control | Baseline | Baseline |

| 2x | Increased | Decreased |

| 10x | Significantly Increased | Significantly Decreased |

| 100x | Highly Significant Increase | Highly Significant Decrease |

Case Study 2: Exposure Assessment in Children

A methodology was developed for assessing children's exposure to DEHP through various pathways such as diet and environmental contact. The study found that dietary intake was the largest contributor to DEHP exposure during pregnancy and early childhood .

| Life Stage | Primary Exposure Pathway | Contribution Percentage |

|---|---|---|

| Pregnant Women | Diet | 70% |

| Breast-fed Infants | Breast Milk | 60% |

| Toddlers | Diet & House Dust | 50% |

化学反应分析

Hydrolysis

DEHP undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, forming mono-ethylhexyl phthalate (MEHP) and ultimately phthalic acid .

Acidic Hydrolysis

Alkaline Hydrolysis (Saponification)

Enzymatic Hydrolysis

In biological systems, DEHP is metabolized by esterases to MEHP, which is further oxidized to secondary metabolites (e.g., 5-OH-MEHP) .

Thermal Decomposition

At elevated temperatures (>200°C), DEHP decomposes into phthalic anhydride, 2-ethylhexanol, and volatile organic compounds (VOCs) .

Key Observations

Oxidation Reactions

DEHP reacts with strong oxidizers (e.g., nitrates, peroxides) exothermically, posing fire hazards .

Example Reaction with Nitric Acid

Reactivity with Metals and Bases

-

Alkali Metals (e.g., Na, K): DEHP reacts to form alkoxide salts and hydrogen gas :

-

Strong Bases (e.g., KOH): Accelerates saponification, forming phthalate salts .

Environmental Degradation

DEHP undergoes photodegradation in sunlight (UV exposure) and microbial degradation in soil/water :

Table 2: Reactivity Hazards

| Reactive Agent | Hazard | Outcome |

|---|---|---|

| Nitrates | Violent oxidation | Fire, toxic gases |

| Strong acids (e.g., HCl) | Exothermic ester hydrolysis | Heat, alcohol release |

| Alkali metals | Hydrogen gas generation | Flammable atmosphere |

Industrial and Biological Implications

常见问题

Basic Research Questions

Q. What standardized methodologies are recommended for assessing DEHP-induced reproductive toxicity in rodent models?

Multigenerational reproductive studies in Sprague-Dawley rats, administered DEHP via diet, are a gold standard. Key endpoints include litter size, anogenital distance, testicular histopathology, and hormone levels. The National Toxicology Program (NTP) protocol involves continuous breeding over multiple generations, with dose-response analysis to identify NOAEL/LOAEL thresholds .

Q. How can researchers quantify DEHP exposure in epidemiological studies while minimizing confounding factors?

Use urinary metabolites (e.g., MEHP, MEHHP) as biomarkers, coupled with HPLC-MS/MS for high sensitivity. Adjust for covariates like diet (e.g., fatty food intake) and use multivariate regression to account for co-exposure to other phthalates. Longitudinal sampling is critical to capture temporal variability .

Q. What in vitro models are validated for screening DEHP’s endocrine-disrupting effects?

Primary rodent Leydig cell cultures or human adrenal (H295R) cell lines are widely used. Assays should measure steroidogenesis (e.g., testosterone/cortisol production) and receptor activity (e.g., PPAR-α/γ agonism). Dose ranges should align with human-relevant concentrations (ng/mL–µg/mL) .

Advanced Research Questions

Q. How can transcriptomic data from DEHP-exposed liver tissue be analyzed to identify mechanistic biomarkers of toxicity?

Apply a two-step approach:

- Unsupervised analysis : Use principal component analysis (PCA) to visualize clustering of samples based on gene expression profiles.

- Supervised analysis : Apply shrunken centroid algorithms to isolate genes with the highest discriminatory power (e.g., Cyp4a1, Acot1). Functional annotation (GO/KEGG) links these to peroxisome proliferation and lipid metabolism pathways .

Q. What experimental strategies resolve contradictions in DEHP’s hepatotoxicity mechanisms (e.g., nongenotoxic carcinogenesis vs. oxidative stress)?

Combine in vivo models (e.g., transgenic PPAR-α knockout mice) with proteomic profiling (2D-DIGE/MS) to decouple PPAR-dependent and independent effects. Time-course studies distinguish early adaptive responses (e.g., antioxidant enzyme induction) from late carcinogenic events (e.g., hyperplastic nodules) .

Q. How should cumulative risk assessments for DEHP and structurally related phthalates be designed in regulatory toxicology?

Adopt the EPA’s framework:

- Hazard characterization : Weight-of-evidence evaluation using NTP and CERHR monographs.

- Dose addition : Calculate relative potency factors (RPFs) based on anti-androgenic activity.

- Probabilistic modeling : Incorporate biomonitoring data (NHANES) to estimate aggregate exposure .

Q. What statistical methods improve reproducibility in low-dose DEHP studies with high inter-individual variability?

Use mixed-effects models to partition variance between subjects and doses. Bootstrap resampling validates effect size estimates. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and pre-register analysis pipelines to reduce Type I errors .

Q. Methodological Notes

- Data Contradictions : Discrepancies in hepatotoxicity studies often arise from species-specific PPAR-α sensitivity. Cross-validate findings using humanized mouse models or in vitro hepatocyte systems .

- Ethical Compliance : For developmental studies, adhere to ARRIVE 2.0 guidelines for reporting animal research, including randomization and blinding protocols .

属性

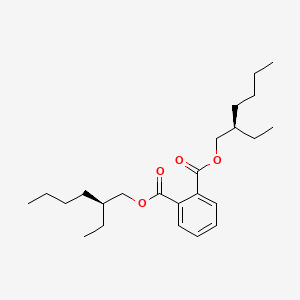

分子式 |

C24H38O4 |

|---|---|

分子量 |

390.6 g/mol |

IUPAC 名称 |

1-O-[(2R)-2-ethylhexyl] 2-O-[(2S)-2-ethylhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/t19-,20+ |

InChI 键 |

BJQHLKABXJIVAM-BGYRXZFFSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

手性 SMILES |

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC[C@@H](CC)CCCC |

规范 SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。